Cas no 52623-00-4 ((6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one)

(6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one structure
52623-00-4 structure
Product Name:(6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one
CAS No:52623-00-4
MF:C10H9FN2O
MW:192.189665555954
CID:56280
Update Time:2025-06-30

(6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one Chemical and Physical Properties

Names and Identifiers

    • Fluorinert(FC-77)
    • Fluorinert Liquid FC-77
    • Perfluoroalkane mixt. with Perfluorocycylic ether
    • Perfluorocycloether
    • Perfluoro-compound FC-77
    • Perfluoro-compound FC-77&reg
    • FC 77
    • Fluorinert 77
    • Primarily a C8F18 and cyclic C8F16O mixture
    • (6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one
    • Inchi: 1S/C10H9FN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,12H,1H3/b9-8-
    • InChI Key: XUDYGIPAEBRKKB-HJWRWDBZSA-N
    • SMILES: CN1/C(=C2\C(=O)C=CC(F)=C\2)/C=CN1

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: liquid
  • Density: 1.78
  • Melting Point: -110
  • Boiling Point: 95-105 ºC
  • Refractive Index: 1.28
  • Solubility: Not available

(6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Hazard Category Code: 53
  • Safety Instruction: 61
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25

(6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one Pricemore >>

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Additional information on (6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one

Synthesis and Applications of (6Z)-4-Fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one (CAS No. 52623-00-4)

The compound (6Z)-4-fluoro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-cyclohexadien-1-one with CAS number 52623-00-4 is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorine atom at the 4-position and a pyrazolone moiety at the 6-position of the cyclohexadienone ring. The Z configuration at the 6-position is critical for its optical properties and reactivity.

Recent studies have highlighted the potential of this compound as a building block for advanced materials. For instance, researchers have explored its role in the synthesis of fluorescent sensors and bioimaging agents. The presence of the fluorine atom enhances its electronic properties, making it suitable for applications in optoelectronics. Moreover, the pyrazolone group contributes to its stability under harsh conditions, which is essential for industrial applications.

The synthesis of (6Z)-4-fluoro... involves a multi-step process that includes nucleophilic substitution and cyclization reactions. The use of transition metal catalysts has been shown to significantly improve the yield and purity of the product. For example, a study published in *Journal of Organic Chemistry* demonstrated that palladium-catalyzed cross-coupling reactions can be employed to construct the pyrazolone ring efficiently.

In terms of biological activity, this compound has exhibited promising results in preliminary assays. It has been tested as a potential inhibitor of certain enzymes involved in metabolic disorders. The fluorine atom plays a crucial role in modulating its bioavailability and pharmacokinetic properties. Furthermore, its ability to form stable complexes with metal ions has opened avenues for its use in metal-based drug delivery systems.

The physical properties of (6Z)-4-fluoro... are also noteworthy. Its melting point is approximately 185°C, and it is soluble in common organic solvents such as dichloromethane and acetonitrile. These characteristics make it ideal for use in various chemical transformations and analytical techniques.

Looking ahead, the demand for (6Z)-4-fluoro... is expected to grow due to its versatility in different application areas. Researchers are actively exploring its potential in the development of antimicrobial agents and cancer therapeutic agents. Additionally, its role as a precursor for more complex molecules continues to be an area of intense research interest.

In conclusion, (6Z)-4-fluoro... (CAS No. 52623-00-4) is a compound with immense potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in future innovations within organic chemistry and related fields.

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